L-fuconic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-fuconic acid can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common chemical synthesis route involves the oxidation of L-fucose using specific oxidizing agents under controlled conditions. Enzymatic synthesis can be achieved using specific enzymes that catalyze the conversion of L-fucose to this compound. Microbial fermentation involves the use of genetically engineered microorganisms that can metabolize L-fucose to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation due to its efficiency and scalability. Genetically engineered strains of Escherichia coli or other microorganisms are used to convert L-fucose into this compound. The fermentation process is optimized to maximize yield and purity, followed by downstream processing steps such as purification and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
L-fuconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or sodium hypochlorite can be used to oxidize this compound to its corresponding lactone or other oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
L-fuconic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral starting material in asymmetric synthesis.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in modulating immune responses.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of L-fuconic acid involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be metabolized through pathways involving enzymes such as L-fucose dehydrogenase and L-fuconate dehydratase. These enzymes catalyze the conversion of this compound into intermediate compounds that participate in various metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
L-fuconic acid can be compared with other similar compounds, such as D-fuconic acid, L-galactonic acid, and L-rhamnonic acid. These compounds share structural similarities but differ in their stereochemistry and functional groups, leading to differences in their chemical properties and biological activities.
D-fuconic acid: The enantiomer of this compound, with similar chemical properties but different biological activities due to its opposite stereochemistry.
L-galactonic acid: A structurally similar compound with an additional hydroxyl group, leading to different reactivity and biological functions.
L-rhamnonic acid: Another deoxy sugar acid with a different stereochemistry and functional group arrangement, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWIISVIFCMDK-RSJOWCBRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949226 | |
Record name | 6-Deoxyhexonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26372-13-4 | |
Record name | L-Fuconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26372-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Deoxyhexonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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